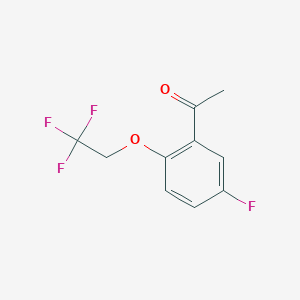
1-(5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl)ethanone is a fluorinated aromatic ketone with potential applications in various fields such as chemistry, biology, medicine, and industry. The presence of fluorine atoms in its structure imparts unique chemical properties, making it a valuable compound for research and development.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 5-fluoro-2-(2,2,2-trifluoroethoxy)aniline as the starting material.
Reaction Steps: The compound can be synthesized through a Friedel-Crafts acylation reaction, where 5-fluoro-2-(2,2,2-trifluoroethoxy)aniline is reacted with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).
Purification: The resulting product is purified through recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods:
Scale-Up: Industrial production involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield.
Process Optimization: Continuous flow chemistry and other advanced techniques are employed to optimize the reaction conditions and improve efficiency.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions typically use strong acids like sulfuric acid (H₂SO₄) and nitric acid (HNO₃).
Major Products Formed:
Oxidation Products: Carboxylic acids such as 1-(5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl)ethanoic acid.
Reduction Products: Alcohols such as 1-(5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl)ethanol.
Substitution Products: Various substituted phenyl derivatives depending on the electrophile used.
科学的研究の応用
Chemistry: The compound is used as an intermediate in the synthesis of more complex fluorinated molecules.
Biology: It serves as a building block for the development of fluorinated bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.
作用機序
The mechanism by which 1-(5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl)ethanone exerts its effects depends on its specific application. For example, in drug discovery, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can enhance the binding affinity and selectivity of the compound towards its molecular targets.
類似化合物との比較
5-Fluoro-2-(2,2,2-trifluoroethoxy)aniline: A related compound with an amino group instead of a ketone.
5-Fluoro-2-(2,2,2-trifluoroethoxy)phenylboronic acid: Another fluorinated aromatic compound with a boronic acid group.
1,1,1,2-tetrafluoro-2-(2,2,2-trifluoroethoxy)ethane: A fluorinated ether with a different functional group.
Uniqueness: 1-(5-Fluoro-2-(2,2,2-trifluoroethoxy)phenyl)ethanone stands out due to its ketone functionality, which allows for a wide range of chemical transformations and applications compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial contexts. Its unique properties and versatile applications make it a valuable compound for ongoing research and development.
特性
IUPAC Name |
1-[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F4O2/c1-6(15)8-4-7(11)2-3-9(8)16-5-10(12,13)14/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZYSLAMPEQRGBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)F)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














